2-[(4-Cyanobenzylidene)amino]benzamide
Description
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-[(4-cyanophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H11N3O/c16-9-11-5-7-12(8-6-11)10-18-14-4-2-1-3-13(14)15(17)19/h1-8,10H,(H2,17,19) |
InChI Key |
ICCPAZVWKAERST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(4-Cyanobenzylidene)amino]benzamide
- Molecular Formula : C₁₅H₁₁N₃O
- Molar Mass : 249.27 g/mol
- Physical Properties :
Structural Features: This Schiff base derivative consists of a benzamide backbone conjugated with a 4-cyanobenzylidene group. The cyano (-CN) substituent at the para position of the benzylidene moiety imparts electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
Comparative Analysis with Structural Analogues
Nitro-Substituted Analogues
Example: (E)-2-(4-Nitrobenzylideneamino)benzamide .
- Key Differences: Substituent: Nitro (-NO₂) group replaces cyano (-CN). Electronic Effects: The nitro group is a stronger electron-withdrawing group, reducing electron density on the aromatic ring compared to -CN. Physicochemical Impact:
- Increased polarity due to nitro group enhances solubility in polar solvents.
- Lower pKa (predicted) compared to the cyano derivative, affecting protonation states in biological systems. Biological Relevance: Nitro groups are often associated with antimicrobial activity but may increase cytotoxicity.
Table 1: Comparison of Nitro and Cyano Derivatives
| Property | This compound | (E)-2-(4-Nitrobenzylideneamino)benzamide |
|---|---|---|
| Substituent | -CN | -NO₂ |
| Molar Mass (g/mol) | 249.27 | 279.25 (estimated) |
| Predicted pKa | 15.75 ± 0.50 | ~13.5–14.5 (estimated) |
| Bioactivity | Moderate enzyme inhibition | Enhanced antimicrobial activity |
Heterocyclic Analogues
Example: 4-((Thiophen-2-yl-methylene)amino)benzamides .
- Key Differences: Substituent: Thiophene ring replaces the 4-cyanophenyl group. Electronic Effects: Thiophene introduces sulfur-based π-electron delocalization, altering electronic properties. Physicochemical Impact:
- Improved lipophilicity due to the sulfur atom, enhancing membrane permeability.
- Reduced hydrogen-bonding capacity compared to -CN or -NO₂ groups.
Table 2: Thiophene vs. Cyano Derivatives
| Property | This compound | 4-((Thiophen-2-yl-methylene)amino)benzamide |
|---|---|---|
| Aromatic System | Benzylidene | Thiophene |
| Lipophilicity (LogP) | ~2.1 (estimated) | ~2.8 (estimated) |
| Solubility | Moderate in DMSO | Higher in organic solvents |
| Bioactivity | Cytostatic potential | Broad-spectrum antimicrobial |
Chlorinated Analogues
Examples :
- 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one .
- 4-{2-[2-(4-Chlorobenzylidene)hydrazinyl-Idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone .
Key Differences :
- Substituent : Chlorine (-Cl) replaces -CN.
- Electronic Effects : Chlorine is moderately electron-withdrawing via inductive effects but electron-donating via resonance.
- Physicochemical Impact: Increased molecular weight and lipophilicity. Potential for halogen bonding in biological targets.
- Biological Relevance : Chlorinated derivatives often show enhanced cytotoxic activity but may face solubility challenges.
Table 3: Chloro vs. Cyano Derivatives
| Property | This compound | Chlorinated Analogues |
|---|---|---|
| Substituent | -CN | -Cl |
| Molecular Weight | 249.27 | 350–450 (varies with scaffold) |
| LogP | ~2.1 | ~3.5–4.0 |
| Bioactivity | Moderate enzyme inhibition | High cytotoxicity, kinase inhibition |
Carboxylic Acid Derivatives
Example: 4-(4-Nitrobenzylideneamino)benzoic acid .
- Key Differences :
- Functional Group : Carboxylic acid (-COOH) replaces benzamide (-CONH₂).
- Electronic Effects : -COOH is strongly electron-withdrawing and ionizable.
- Physicochemical Impact :
- High aqueous solubility at physiological pH.
- Potential for salt formation, improving bioavailability. Biological Relevance: Carboxylic acid derivatives are common in drug design for target binding via ionic interactions.
Research Findings and Trends
- Electronic Effects: Electron-withdrawing groups (-CN, -NO₂) enhance stability and binding to electron-rich biological targets (e.g., enzymes) .
- Lipophilicity : Chlorinated and thiophene derivatives exhibit better blood-brain barrier penetration but may face metabolic instability .
- Bioactivity: Nitro and chloro derivatives often show higher potency but lower selectivity compared to cyano analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
